molecular formula C12H10N4O3 B15065569 7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-20-9

7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Cat. No.: B15065569
CAS No.: 90042-20-9
M. Wt: 258.23 g/mol
InChI Key: IZQCSGGASSXGGT-UHFFFAOYSA-N
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Description

7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted triazoloquinoxalines .

Scientific Research Applications

7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl and methyl groups contribute to its ability to interact with various molecular targets, making it a versatile compound for scientific research .

Properties

CAS No.

90042-20-9

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

7-acetyl-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione

InChI

InChI=1S/C12H10N4O3/c1-6(17)7-3-4-8-9(5-7)15(2)11(18)10-13-14-12(19)16(8)10/h3-5H,1-2H3,(H,14,19)

InChI Key

IZQCSGGASSXGGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N3C(=NNC3=O)C(=O)N2C

Origin of Product

United States

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